molecular formula C33H28N4O3 B11424178 1-(2-cyanobenzyl)-3-(4-ethylphenyl)-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

1-(2-cyanobenzyl)-3-(4-ethylphenyl)-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11424178
M. Wt: 528.6 g/mol
InChI Key: VAMZNHAZIFFKRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-CYANOPHENYL)METHYL]-3-(4-ETHYLPHENYL)-2,4-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CYANOPHENYL)METHYL]-3-(4-ETHYLPHENYL)-2,4-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these steps include organometallic compounds, acids, and bases under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CYANOPHENYL)METHYL]-3-(4-ETHYLPHENYL)-2,4-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH. Catalysts like palladium or platinum may be used to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional functional groups, while reduction can lead to simpler amine derivatives.

Scientific Research Applications

1-[(2-CYANOPHENYL)METHYL]-3-(4-ETHYLPHENYL)-2,4-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the desired therapeutic or biological outcomes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with similar core structures but different substituents.

    Cyanophenyl Compounds: Molecules containing the cyano group attached to a phenyl ring.

    Ethylphenyl Compounds: Compounds with ethyl groups attached to a phenyl ring.

Uniqueness

1-[(2-CYANOPHENYL)METHYL]-3-(4-ETHYLPHENYL)-2,4-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C33H28N4O3

Molecular Weight

528.6 g/mol

IUPAC Name

1-[(2-cyanophenyl)methyl]-3-(4-ethylphenyl)-2,4-dioxo-N-(2-phenylethyl)quinazoline-7-carboxamide

InChI

InChI=1S/C33H28N4O3/c1-2-23-12-15-28(16-13-23)37-32(39)29-17-14-25(31(38)35-19-18-24-8-4-3-5-9-24)20-30(29)36(33(37)40)22-27-11-7-6-10-26(27)21-34/h3-17,20H,2,18-19,22H2,1H3,(H,35,38)

InChI Key

VAMZNHAZIFFKRN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=CC=C4)N(C2=O)CC5=CC=CC=C5C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.